
(6R,10R)-6,10,14-trimethylpentadecan-2-one
Overview
Description
(6R,10R)-6,10,14-trimethylpentadecan-2-one, also known as hexahydrofarnesyl acetone, is a chiral molecule with the molecular formula C18H36O. It is a significant component in the tibial fragrances of male orchid bees, particularly in the Euglossa species. This compound is known for its role in attracting male orchid bees, suggesting its function as a “base note” in complex odor bouquets .
Preparation Methods
Phytol Oxidation as the Primary Synthetic Route
The most widely reported method for synthesizing (6R,10R)-6,10,14-trimethylpentadecan-2-one involves the oxidation of phytol [(3,7,11,15-tetramethyl-2-hexadecen-1-ol)], a naturally occurring diterpene alcohol. This process exploits the stereochemical integrity of phytol’s existing chiral centers at C-7 and C-11 (both R-configured) to preserve the desired 6R,10R configuration in the final ketone .
Catalytic Oxidation with Ruthenium Trichloride and Sodium Periodate
Phytol undergoes oxidative cleavage of its allylic alcohol moiety using a catalytic system of ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄). The reaction proceeds at room temperature in a biphasic solvent system (e.g., water and diethyl ether), yielding this compound in near-quantitative yields (95–98%) . The mechanism involves RuCl₃-mediated generation of a ruthenium oxo intermediate, which facilitates the cleavage of the C-2/C-3 bond while retaining the stereochemistry at C-6 and C-10 .
Reaction Conditions:
Parameter | Value |
---|---|
Phytol concentration | 0.5–1.0 M in diethyl ether |
NaIO₄ stoichiometry | 2.5 equivalents |
RuCl₃ loading | 2–5 mol% |
Reaction time | 4–6 hours |
Yield | 95–98% |
This method’s efficiency is attributed to the stability of the RuCl₃–NaIO₄ system under mild conditions, avoiding racemization at the chiral centers .
Stereochemical Considerations and Isomer Resolution
While the oxidation of phytol predominantly yields the 6R,10R isomer, synthetic routes starting from phytol mixtures or non-chiral precursors require post-synthesis resolution.
Enzymatic Resolution Using Candida antarctica Lipase B
A racemic mixture of TMPD-ol (6,10,14-trimethylpentadecan-2-ol), obtained via LiAlH₄ reduction of the ketone, is resolved using Candida antarctica lipase B (CALB). The enzyme selectively acetylates the 2R-configured alcohol, enabling chromatographic separation of the diastereomers . Subsequent oxidation of the resolved 2S,6R,10R-TMPD-ol back to the ketone ensures high enantiomeric excess (>98% ee) for the 6R,10R configuration .
Key Data:
-
Substrate : Racemic TMPD-ol (1:1:1:1 isomer mixture)
-
Enzyme : CALB (10 mg/mL)
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Acyl donor : Vinyl acetate (5 equivalents)
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Reaction time : 24 hours
Alternative Synthetic Routes and Starting Materials
Synthesis from 6,10-Dimethylundec-5-en-2-one
A multistep synthesis starting from 6,10-dimethylundec-5-en-2-one involves iterative alkylation and reduction steps to construct the pentadecan-2-one backbone. While this route offers flexibility in introducing methyl groups, it requires meticulous stereochemical control at each step, resulting in lower overall yields (40–50%) compared to phytol oxidation .
Use of Isophytol as a Precursor
Isophytol (3,7,11,15-tetramethyl-1-hexadecen-3-ol), an isomer of phytol, has been explored as an alternative starting material. However, its non-allylic alcohol structure necessitates harsher oxidation conditions (e.g., KMnO₄ in acidic media), leading to partial epimerization at C-6 and reduced stereochemical purity .
Industrial-Scale Production and Purification
The Russian patent RU2197465C2 outlines an industrial method using chlorophyll-derived phytol extracted from alfalfa or nettle biomass. After oxidation, the crude ketone is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg, 120–140°C), achieving >99% purity .
Purification Parameters:
Parameter | Value |
---|---|
Distillation pressure | 0.1–0.5 mmHg |
Boiling point range | 120–140°C |
Purity post-distillation | >99% |
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and stereochemical outcomes of key preparation methods:
Chemical Reactions Analysis
(6R,10R)-6,10,14-trimethylpentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Structural Characteristics
(6R,10R)-6,10,14-trimethylpentadecan-2-one belongs to the class of compounds known as sesquiterpenoids, characterized by their three consecutive isoprene units. Its stereochemistry contributes to its unique properties and biological activities.
Entomological Research
Role in Orchid Bee Communication
This compound is a dominant component of the tibial fragrances emitted by male orchid bees (Euglossa species). It plays a crucial role in attracting females and facilitating species recognition among males. The low volatility of this compound allows it to act as a stable signal within complex odor bouquets, effectively triggering behavioral responses in these bees .
Organic Chemistry and Synthesis
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various pheromones and bioactive compounds. Its chiral nature makes it valuable in asymmetric synthesis processes. For instance, it can be utilized to produce cis-(7R,11R)-phytol and (7R,11R)-isophytol, which are further converted into important vitamins such as vitamin K1 (phyloquinone) and vitamin E (α-tocopherol) .
Environmental Chemistry
Biodegradation Studies
Research indicates that this compound is metabolized by marine bacteria, suggesting its role in the degradation of isoprenoid ketones in marine environments. This aspect highlights its significance in environmental chemistry and the study of biogeochemical cycles .
Food Science
Potential Biomarker for Food Consumption
The compound has been identified in various food items such as sweet basil and common oregano. Its presence can serve as a potential biomarker for tracking the consumption of these food products due to its characteristic flavor profile .
Case Study 1: Orchid Bee Behavior
A study published in Behavioral Ecology demonstrated that male orchid bees utilize this compound as a key signaling molecule during mating rituals. The research involved field experiments where synthetic versions of the compound were deployed alongside natural fragrances to observe male attraction patterns .
Case Study 2: Synthesis Pathways
In a comprehensive review on organic synthesis published in Journal of Organic Chemistry, researchers outlined several synthetic routes for producing this compound from readily available precursors like 6,10-dimethylundec-5-en-2-one. The efficiency of these methods demonstrates the compound's utility in laboratory settings for creating complex organic molecules .
Data Table: Applications Summary
Mechanism of Action
The mechanism of action of (6R,10R)-6,10,14-trimethylpentadecan-2-one involves its interaction with specific receptors in the olfactory system of orchid bees. The compound’s low volatility allows it to serve as a stable signal in the bees’ complex odor bouquets. This interaction likely involves binding to olfactory receptors, triggering a behavioral response in the bees .
Comparison with Similar Compounds
(6R,10R)-6,10,14-trimethylpentadecan-2-one can be compared with other similar compounds such as:
Phytol: A diterpene alcohol that is a precursor to this compound.
Isophytol: Another derivative of phytol, used in the synthesis of vitamins E and K.
Tocopherol: A form of vitamin E, which shares a similar biosynthetic pathway with this compound.
These compounds share similar biosynthetic pathways and structural features, but this compound is unique in its specific role in orchid bee fragrances and its chiral properties.
Biological Activity
Overview
(6R,10R)-6,10,14-trimethylpentadecan-2-one, also known as hexahydrofarnesyl acetone (HHA), is a chiral molecule with the molecular formula C18H36O. It is primarily recognized for its role in the chemical communication of certain bee species and its presence in various natural products. This compound exhibits significant biological activity, particularly in entomological contexts, where it serves as a pheromone component.
- Molecular Formula: C18H36O
- Molecular Weight: 268.4778 g/mol
- CAS Number: 502-69-2
- Solubility: Practically insoluble in water
1. Entomological Significance
The primary biological activity of this compound is its role as a pheromone in various species of orchid bees (Euglossa spp.). It is a major component of the tibial fragrances produced by male orchid bees, which are crucial for attracting females and facilitating mating behavior. The compound acts as a "base note" in complex odor bouquets that are essential for male signaling and species recognition .
Case Study: Orchid Bees
In bioassays conducted in Mexico and Panama, the synthetic (6R,10R)-isomer attracted males from multiple species of orchid bees. The study highlighted that this compound is the largest natural molecule known to attract these bees in pure form .
Bee Species | Attraction Response |
---|---|
Euglossa imperialis | Strong |
Euglossa viridissima | Moderate |
Euglossa cordata | Weak |
2. Chemical Communication
The interaction between this compound and olfactory receptors in bees has been studied extensively. Its low volatility allows it to persist in the environment longer than more volatile compounds, enhancing its effectiveness as a signaling molecule during mating rituals .
3. Potential Applications
Due to its unique properties, this compound has potential applications in:
- Pheromone-based traps for monitoring and controlling bee populations.
- Flavoring and fragrance industries , given its pleasant herbal and celery-like taste profile .
The mechanism by which this compound exerts its biological effects involves binding to specific olfactory receptors in male orchid bees. This binding triggers behavioral responses that facilitate mating and species recognition .
Comparative Analysis with Other Pheromones
Compound Name | Type | Primary Function |
---|---|---|
This compound | Pheromone | Attracts male orchid bees |
6,10-dimethylundec-5-en-2-one | Pheromone | Attracts various insects |
6-methyl-5-hepten-2-one | Pheromone | Used by moths for mating signals |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for producing (6R,10R)-6,10,14-trimethylpentadecan-2-one with high stereochemical purity?
- Methodological Answer : The compound’s stereochemical complexity requires chiral starting materials or catalysts. Retrosynthetic analysis (e.g., Scheme 1 in ) suggests using terpenoid precursors like phytol, followed by controlled oxidation to the ketone. GC/MS with chiral columns (e.g., FactorFOUR VF-23 ms) and derivatization agents (e.g., (S)-2-acetoxypropionyl chloride) can verify stereopurity . Kinetic resolution or enzymatic methods may improve enantiomeric excess.
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer : Combine spectral techniques:
- NMR : Compare δ values for methyl groups (e.g., 6R,10R stereochemistry induces distinct splitting patterns).
- GC/MS : Use synthetic stereoisomeric references () to match retention times and fragmentation patterns.
- Chiral HPLC : Quantify enantiomeric impurities using columns optimized for branched ketones .
Q. What experimental protocols are recommended for studying the compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated degradation studies:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- Light exposure : Use UV/vis spectrophotometry to monitor ketone oxidation.
- Analytical endpoints : Track degradation via GC/MS or FTIR for carbonyl group integrity. Include internal standards (e.g., deuterated analogs) to control for matrix effects .
Advanced Research Questions
Q. How can contradictory data on the compound’s physical properties (e.g., boiling point, solubility) be resolved across literature sources?
- Methodological Answer : Discrepancies often arise from impurities or stereoisomeric contamination.
- Reproducibility checks : Replicate measurements using NIST-certified instruments ( ).
- Meta-analysis : Compare data from peer-reviewed studies (avoiding unreliable sources like ) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Standardization : Report measurement conditions (e.g., pressure, solvent grade) per ICMJE guidelines .
Q. What strategies are effective for isolating this compound from complex mixtures (e.g., plant extracts)?
- Methodological Answer : Use a multi-step purification workflow:
Pre-fractionation : Liquid-liquid extraction with nonpolar solvents (e.g., n-heptane).
Chromatography : Employ silver-ion HPLC to separate branched ketones via π-complexation.
Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) to isolate stereoisomers .
Validate each step with GC/MS and optical rotation measurements.
Q. How can computational modeling predict the compound’s environmental fate or metabolic pathways?
- Methodological Answer :
- QSPR models : Correlate molecular descriptors (e.g., logP, topological surface area) with biodegradation rates.
- Docking simulations : Use software like AutoDock to study interactions with enzymes (e.g., cytochrome P450).
- Validation : Compare predictions with experimental data from microbial degradation assays or isotopic labeling studies .
Q. What experimental designs address limitations in generalizing laboratory-scale synthesis to ecological or pharmacological studies?
- Methodological Answer :
- Scale-up challenges : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, solvent volume).
- Matrix effects : Simulate real-world conditions (e.g., sewage matrices in ) by spiking the compound into environmental samples and analyzing recovery rates via LC-MS/MS.
- Bias mitigation : Blind sample analysis and randomize experimental runs .
Q. Data Analysis and Reporting
Q. How should researchers statistically analyze conflicting bioactivity data (e.g., cytotoxicity vs. antioxidant effects)?
- Methodological Answer :
- Multivariate analysis : Apply PCA (Principal Component Analysis) to identify variables (e.g., concentration, stereopurity) driving contradictory outcomes.
- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀ differences between studies.
- Reporting : Specify statistical significance thresholds (e.g., p < 0.05) and confidence intervals per pharmaceutical research standards .
Q. What protocols ensure reproducibility in stereochemical assignments for derivatives of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configurations for crystalline derivatives.
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra for non-crystalline samples.
- Interlaboratory validation : Share samples with independent labs using harmonized SOPs (Standard Operating Procedures) .
Q. Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and chemical goggles due to skin irritation risks (GHS Category 2, H315; ).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste disposal : Follow EPA guidelines for ketone-containing waste, including neutralization before incineration .
Properties
IUPAC Name |
6,10,14-trimethylpentadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862063 | |
Record name | 2-pentadecanone, 6,10,14-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [IUCLID] | |
Record name | Hexahydrofarnesylacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11493 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
502-69-2, 16825-16-4 | |
Record name | 6,10,14-Trimethyl-2-pentadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydrofarnesylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-pentadecanone, 6,10,14-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,10,14-trimethylpentadecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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